

The Role of BAY1125976 in the PI3K/AKT/mTOR Pathway: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: BAY1125976

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Abstract

The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its frequent dysregulation in various cancers has made it a prime target for therapeutic intervention. **BAY1125976** is a potent and highly selective, orally bioavailable, allosteric inhibitor of AKT isoforms 1 and 2 (AKT1/2). This technical guide provides an in-depth overview of the mechanism of action of **BAY1125976**, its inhibitory effects on the PI3K/AKT/mTOR pathway, and a summary of its preclinical and clinical evaluation. Detailed experimental protocols for key assays and quantitative data on the compound's activity are presented to support further research and development efforts in this area.

Introduction to the PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR signaling cascade is a crucial intracellular pathway that responds to various extracellular signals, including growth factors and hormones, to regulate fundamental cellular processes.^[1] Dysregulation of this pathway, often through genetic mutations or amplification of key components, is a hallmark of many human cancers, contributing to uncontrolled cell growth, proliferation, and survival.^{[1][2]}

The pathway is initiated by the activation of receptor tyrosine kinases (RTKs), which in turn activate PI3K. PI3K then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to

generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, such as AKT and phosphoinositide-dependent kinase 1 (PDK1), to the plasma membrane. This co-localization facilitates the phosphorylation and activation of AKT by PDK1 and mTOR Complex 2 (mTORC2).

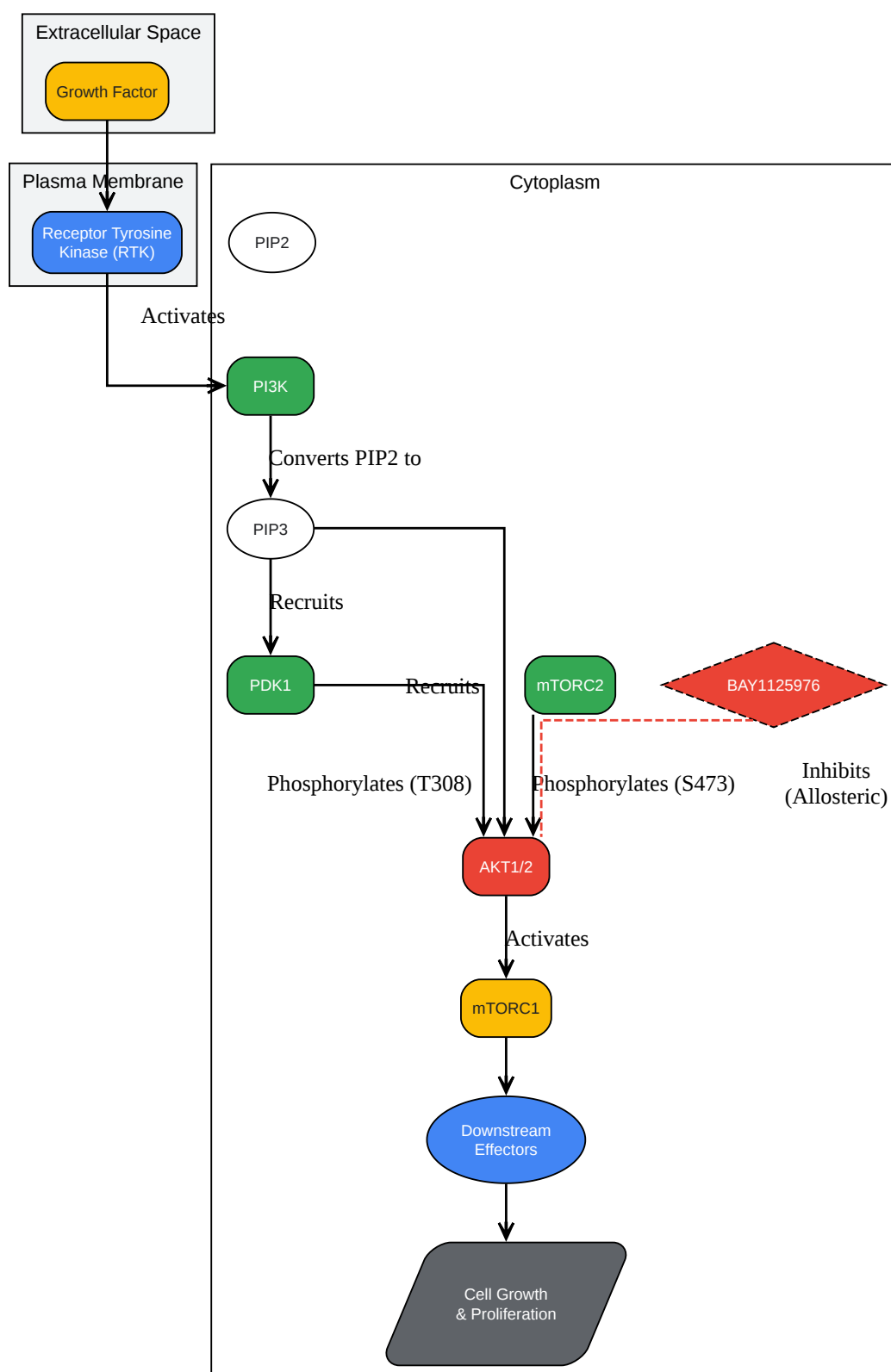
Once activated, AKT phosphorylates a wide range of downstream substrates, including mTOR Complex 1 (mTORC1), glycogen synthase kinase 3 β (GSK3 β), and Forkhead box protein O1 (FOXO1), to promote cell growth, proliferation, and survival.

BAY1125976: A Selective Allosteric Inhibitor of AKT1/2

BAY1125976 is a small molecule inhibitor that selectively targets the serine/threonine protein kinase AKT isoforms 1 and 2.[3] It functions as an allosteric inhibitor, binding to a pocket formed by the kinase and PH domains of inactive AKT1 and AKT2.[2] This binding prevents the conformational changes necessary for AKT activation, thereby inhibiting its phosphorylation at key residues (Threonine 308 and Serine 473) by upstream kinases like PDK1.[4][5] Consequently, the entire downstream signaling cascade is suppressed.[4][6]

Mechanism of Action

The allosteric inhibition mechanism of **BAY1125976** offers high selectivity for AKT1 and AKT2 over AKT3 and other kinases.[4] By binding to a site distinct from the ATP-binding pocket, it avoids the off-target effects often associated with ATP-competitive inhibitors. This selective inhibition of AKT1/2 leads to the suppression of downstream signaling, resulting in the inhibition of tumor cell proliferation and induction of apoptosis in cancer cells with a dysregulated PI3K/AKT/mTOR pathway.[3]



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Figure 1: Simplified PI3K/AKT/mTOR signaling pathway and the inhibitory action of **BAY1125976**.

Quantitative Data

The potency and selectivity of **BAY1125976** have been characterized through various in vitro and cellular assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Kinase Inhibition

Target	IC50 (nM)	ATP Concentration
AKT1	5.2	10 μ M
AKT1	44	2 mM
AKT2	18	10 μ M
AKT2	36	2 mM
AKT3	427	10 μ M
Data sourced from Selleck Chemicals. [1]		

Table 2: Cellular Activity - Inhibition of Phosphorylation

Cell Line	Target	IC50 (nM)
KU-19-19 (Bladder Cancer)	p-AKT1 (S473)	35
KU-19-19 (Bladder Cancer)	p-4EBP1 (T70)	100
LAPC-4 (Prostate Cancer)	p-PRAS40 (T246)	~141
Data sourced from Selleck Chemicals. [1]		

Table 3: Anti-proliferative Activity in Cancer Cell Lines

Cell Line	Cancer Type	IC50 (μM)
BT-474	Breast Cancer	<1
T47D	Breast Cancer	<1
MCF7	Breast Cancer	<1
ZR-75-1	Breast Cancer	<1
EVSA-T	Breast Cancer	<1
MDA-MB-453	Breast Cancer	<1
KPL-4	Breast Cancer	<1
BT20	Breast Cancer	<1
LNCaP	Prostate Cancer	<1
LAPC-4	Prostate Cancer	<1
BAY1125976 inhibits the proliferation of these cell lines with submicromolar IC50 values. [1]		

Table 4: In Vivo Efficacy in Xenograft Models

Xenograft Model	Cancer Type	Dosing	Outcome
KPL-4	Breast Cancer	25 or 50 mg/kg daily, oral	Statistically significant dose-response with T/Cvolume ratios of 0.14 and 0.08, respectively.[1]
MCF7	Breast Cancer	25 or 50 mg/kg daily, oral	Significant antitumor efficacy with T/Cvolume values of 0.25 and 0.25, respectively.[1]
T/Cvolume: Treatment vs. Control tumor volume.			

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of **BAY1125976**.

In Vitro Kinase Assay (Radioactive)

This protocol is a general guideline for assessing the inhibitory activity of **BAY1125976** against AKT kinases using a radioactive filter binding assay.

Materials:

- Recombinant human AKT1, AKT2, and AKT3 enzymes
- Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM β-glycerophosphate, 0.1 mM Na₃VO₄, 2 mM DTT)
- Substrate (e.g., a specific peptide substrate for AKT)
- [γ-33P]ATP

- **BAY1125976** (in DMSO)
- P81 phosphocellulose paper
- Phosphoric acid (1%)
- Scintillation counter

Procedure:

- Prepare serial dilutions of **BAY1125976** in DMSO.
- In a microcentrifuge tube, prepare the kinase reaction mixture containing kinase buffer, recombinant AKT enzyme, and substrate.
- Add the diluted **BAY1125976** or DMSO (vehicle control) to the reaction mixture and incubate for a pre-determined time (e.g., 10 minutes) at room temperature.
- Initiate the kinase reaction by adding [γ -³³P]ATP.
- Incubate the reaction at 30°C for a specific duration (e.g., 30 minutes).
- Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
- Wash the P81 paper three times with 1% phosphoric acid to remove unincorporated [γ -³³P]ATP.
- Air dry the P81 paper and measure the incorporated radioactivity using a scintillation counter.
- Calculate the percentage of kinase inhibition for each concentration of **BAY1125976** and determine the IC₅₀ value.

Cell Proliferation Assay (MTT Assay)

This protocol describes a colorimetric assay to assess the effect of **BAY1125976** on the proliferation of cancer cell lines.

Materials:

- Cancer cell lines of interest
- Complete cell culture medium
- **BAY1125976** (in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
- 96-well microtiter plates
- Microplate reader

Procedure:

- Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
- Prepare serial dilutions of **BAY1125976** in complete culture medium.
- Remove the existing medium from the wells and replace it with the medium containing different concentrations of **BAY1125976** or DMSO (vehicle control).
- Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.
- Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
- Add the solubilization solution to each well to dissolve the formazan crystals.
- Measure the absorbance at a wavelength of 570 nm using a microplate reader.

- Calculate the percentage of cell proliferation inhibition for each concentration of **BAY1125976** and determine the IC50 value.[\[2\]](#)

Western Blot Analysis for Pathway Modulation

This protocol outlines the procedure for detecting changes in the phosphorylation status of AKT and its downstream targets following treatment with **BAY1125976**.

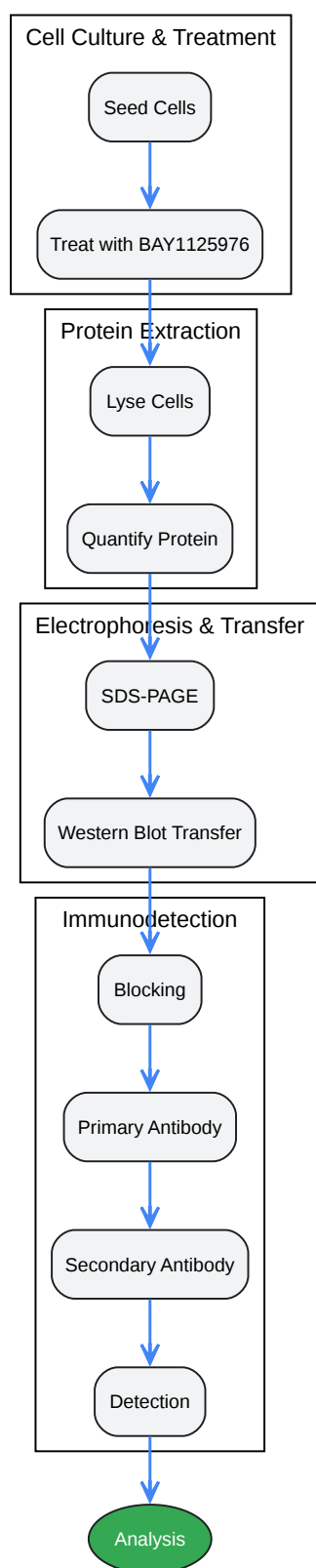
Materials:

- Cancer cell lines
- **BAY1125976**
- Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
- Protein assay kit (e.g., BCA)
- SDS-PAGE gels
- PVDF or nitrocellulose membranes
- Transfer buffer
- Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)
- Primary antibodies (e.g., anti-phospho-AKT (S473), anti-total AKT, anti-phospho-PRAS40 (T246), anti-total PRAS40, anti-phospho-S6RP, anti-total S6RP)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate
- Imaging system

Procedure:

- Treat cells with various concentrations of **BAY1125976** for a specified time.

- Lyse the cells in lysis buffer on ice.
- Determine the protein concentration of the lysates using a protein assay.
- Denature the protein samples by boiling in Laemmli buffer.
- Separate the proteins by SDS-PAGE and transfer them to a membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody overnight at 4°C.
- Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again with TBST.
- Apply the chemiluminescent substrate and capture the signal using an imaging system.
- Analyze the band intensities to determine the effect of **BAY1125976** on protein phosphorylation.



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Figure 2: General workflow for Western Blot analysis.

In Vivo Xenograft Model

This protocol provides a general framework for evaluating the antitumor efficacy of **BAY1125976** in a mouse xenograft model.

Materials:

- Immunocompromised mice (e.g., nude or SCID mice)
- Cancer cell line of interest
- Matrigel (optional)
- **BAY1125976** formulation for oral administration
- Calipers
- Animal balance

Procedure:

- Subcutaneously inject a suspension of cancer cells (and Matrigel, if used) into the flank of the mice.
- Monitor the mice for tumor growth.
- Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
- Administer **BAY1125976** orally to the treatment group at the desired dose and schedule. Administer the vehicle to the control group.
- Measure tumor volume with calipers and body weight regularly (e.g., twice a week).
- Continue treatment for a predetermined period or until the tumors in the control group reach a specific size.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, pharmacodynamic studies).

- Analyze the data to determine the effect of **BAY1125976** on tumor growth.[7][8]

Clinical Evaluation

A first-in-human, open-label, phase I dose-escalation study (NCT01915576) was conducted to evaluate the safety, pharmacokinetics, and maximum tolerated dose (MTD) of **BAY1125976** in patients with advanced solid tumors.[7] The study included both once-daily (QD) and twice-daily (BID) dosing schedules.[7]

The MTD was determined to be 80 mg QD and 60 mg BID. Dose-limiting toxicities included elevations in liver enzymes.[7] Of the 78 patients enrolled, one had a partial response, and 30 had stable disease.[7] The clinical benefit rate was 27.9% among patients treated at the recommended phase 2 dose of 60 mg BID. The study showed that **BAY1125976** was well-tolerated and effectively inhibited AKT1/2 signaling.[7] However, it did not lead to significant radiologic or clinical tumor responses as a monotherapy, suggesting the need for biomarker refinement and combination strategies.[7]

Conclusion

BAY1125976 is a potent and selective allosteric inhibitor of AKT1/2 that effectively targets the PI3K/AKT/mTOR pathway. Preclinical studies have demonstrated its ability to inhibit cancer cell proliferation and tumor growth in models with activated AKT signaling. While the phase I clinical trial established a manageable safety profile and confirmed target engagement, the limited single-agent efficacy highlights the complexity of targeting the PI3K/AKT/mTOR pathway. Future research should focus on identifying predictive biomarkers to select patient populations most likely to benefit from **BAY1125976** and exploring its potential in combination with other anticancer agents to overcome resistance and enhance therapeutic outcomes. This technical guide provides a comprehensive resource for researchers and drug developers working to advance AKT inhibitors in oncology.

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- To cite this document: BenchChem. [The Role of BAY1125976 in the PI3K/AKT/mTOR Pathway: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605920#role-of-bay1125976-in-pi3k-akt-mtor-pathway]

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